molecular formula C12H20O2 B11968561 Ethyl 2-(1-cyclohexenyl)butanoate CAS No. 51632-40-7

Ethyl 2-(1-cyclohexenyl)butanoate

Cat. No.: B11968561
CAS No.: 51632-40-7
M. Wt: 196.29 g/mol
InChI Key: ZVLKCNVKMAUQOB-UHFFFAOYSA-N
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Description

Ethyl 2-(1-cyclohexenyl)butanoate is an organic compound classified as an ester. Esters are known for their pleasant aromas and are often used in the flavor and fragrance industries. This particular compound has a molecular formula of C12H20O2 and is characterized by its unique structure, which includes a cyclohexenyl group attached to a butanoate ester.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-(1-cyclohexenyl)butanoate typically involves the esterification of 2-(1-cyclohexenyl)butanoic acid with ethanol. This reaction is catalyzed by an acid, such as sulfuric acid, and is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound can be achieved through continuous flow synthesis. This method involves the use of a flow reactor, where the reactants are continuously fed into the reactor and the product is continuously removed. This approach allows for better control over reaction conditions and can lead to higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(1-cyclohexenyl)butanoate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions with water.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous conditions.

    Transesterification: Catalysts such as sodium methoxide or sulfuric acid.

Major Products Formed

    Hydrolysis: 2-(1-cyclohexenyl)butanoic acid and ethanol.

    Reduction: 2-(1-cyclohexenyl)butanol.

    Transesterification: Various esters depending on the alcohol used.

Scientific Research Applications

Ethyl 2-(1-cyclohexenyl)butanoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 2-(1-cyclohexenyl)butanoate involves its interaction with various molecular targets. As an ester, it can be hydrolyzed by esterases, enzymes that catalyze the cleavage of ester bonds. This hydrolysis results in the formation of 2-(1-cyclohexenyl)butanoic acid and ethanol, which can then participate in further biochemical pathways .

Comparison with Similar Compounds

Ethyl 2-(1-cyclohexenyl)butanoate can be compared with other esters such as:

These compounds share similar chemical properties but differ in their specific applications and aromas, highlighting the unique characteristics of this compound.

Properties

CAS No.

51632-40-7

Molecular Formula

C12H20O2

Molecular Weight

196.29 g/mol

IUPAC Name

ethyl 2-(cyclohexen-1-yl)butanoate

InChI

InChI=1S/C12H20O2/c1-3-11(12(13)14-4-2)10-8-6-5-7-9-10/h8,11H,3-7,9H2,1-2H3

InChI Key

ZVLKCNVKMAUQOB-UHFFFAOYSA-N

Canonical SMILES

CCC(C1=CCCCC1)C(=O)OCC

Origin of Product

United States

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